molecular formula C7H12O3 B1482142 5,5-Dimethyltetrahydrofuran-3-carboxylic acid CAS No. 2513-02-2

5,5-Dimethyltetrahydrofuran-3-carboxylic acid

Cat. No.: B1482142
CAS No.: 2513-02-2
M. Wt: 144.17 g/mol
InChI Key: AUQQJHAKQFFPOB-UHFFFAOYSA-N
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Description

5,5-Dimethyltetrahydrofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5,5-Dimethyltetrahydrofuran-3-carboxylic acid (C7H12O3) is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydrofuran ring with a carboxylic acid functional group. Its molecular weight is approximately 144.17 g/mol, and it is characterized by the following structural formula:

C7H12O3\text{C}_7\text{H}_{12}\text{O}_3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can engage in hydrogen bonding and ionic interactions with proteins and nucleic acids, potentially influencing several biochemical pathways.

Interaction with Biomolecules

  • Protein Binding : The compound may form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Enzyme Modulation : Initial studies suggest that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

In Vitro Studies

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against certain bacterial strains.
  • Antioxidant Properties : It has been evaluated for its potential to scavenge free radicals, suggesting a role in oxidative stress reduction.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study 1 : A study investigated the effects of this compound on Escherichia coli growth. Results indicated a significant reduction in bacterial viability at concentrations above 100 µM.
  • Case Study 2 : Research on its antioxidant capacity demonstrated that the compound effectively reduced oxidative damage in cultured human cells, indicating a protective effect against cellular stress.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological Activity
Tetrahydrofuran-3-carboxylic acidCyclic carboxylic acidLimited activity reported
2-Methyl-2-cyclopentanolCyclic alcoholModerate antimicrobial properties
5-Methyltetrahydrofuran-3-carboxylic acidSimilar ring structureEnhanced antioxidant activity

Future Directions for Research

Despite promising findings, further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Formulation Development : Exploring its use in drug formulations for targeted delivery systems.

Scientific Research Applications

Organic Synthesis

5,5-Dimethyltetrahydrofuran-3-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows for various transformations, making it valuable in creating more complex molecules. For instance, its reactivity can facilitate:

  • Formation of Esters : Through esterification reactions with alcohols.
  • Synthesis of Amides : By reacting with amines under appropriate conditions.

Pharmaceutical Development

The compound's structural features make it a candidate for pharmaceutical applications. Research indicates that derivatives of this compound may exhibit biological activity that could be harnessed for drug development. Studies are ongoing to explore:

  • Antimicrobial Properties : Investigations into how modifications to the molecule can enhance efficacy against pathogens.
  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases through targeted modifications.

Material Science

In material science, this compound can be used as a building block for synthesizing polymers and other materials. Its ability to participate in polymerization reactions allows for:

  • Development of Biodegradable Polymers : These materials have applications in sustainable packaging and medical devices.
  • Cross-linking Agents : Enhancing the mechanical properties of various polymeric materials.

Case Study 1: Synthesis of Bioactive Compounds

Recent studies have demonstrated that modifying this compound can lead to bioactive compounds with potential therapeutic benefits. For example, researchers synthesized derivatives that showed promising results in inhibiting bacterial growth in vitro, indicating potential for antibiotic development.

Case Study 2: Polymer Applications

A study explored the use of this compound as a monomer in creating biodegradable polyesters. The resulting materials exhibited favorable degradation rates and mechanical properties suitable for packaging applications.

Properties

IUPAC Name

5,5-dimethyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQQJHAKQFFPOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CO1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2513-02-2
Record name 5,5-dimethyloxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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